2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone
Description
2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl-isopropyl-amino group at the 3-position and an aminoethanone backbone. Its synthesis likely involves multi-step alkylation and condensation reactions, analogous to methods described for related aminoacetophenones and tertiary amines .
Properties
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)19(11-14-6-4-3-5-7-14)15-8-9-18(12-15)16(20)10-17/h3-7,13,15H,8-12,17H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAALBWXNHNBFM-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Pyrrolidine Functionalization
The compound’s synthesis typically begins with a functionalized pyrrolidine core. A common approach involves Mannich-type reactions to introduce the benzyl-isopropyl-amine moiety. For example, 3-aminopyrrolidine derivatives are reacted with benzyl-isopropyl-amine precursors under acidic conditions, yielding intermediates that are subsequently acylated to install the 2-amino-ethanone group.
Key steps include:
-
Reductive amination : Benzaldehyde and isopropylamine are condensed in the presence of NaBH₄ to form the secondary amine, which is then coupled to the pyrrolidine ring.
-
Acylation : The resulting pyrrolidine-amine intermediate reacts with chloroacetyl chloride in anhydrous DMF, followed by ammonolysis to introduce the primary amine group.
Table 1: Representative Reaction Conditions for Pyrrolidine Functionalization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive amination | Benzaldehyde, isopropylamine, NaBH₄, EtOH | 78 | 95 |
| Acylation | Chloroacetyl chloride, DMF, 0°C | 65 | 90 |
| Ammonolysis | NH₃/MeOH, 24 h, RT | 82 | 98 |
Stereoselective Synthesis of the (S)-Enantiomer
Chiral resolution is critical for obtaining the (S)-configured product. Asymmetric hydrogenation using Rhodium-(R)-BINAP catalysts achieves enantiomeric excess (ee) >95%. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-form.
Optimization of Coupling Reactions
Amide Bond Formation
The final acylation step employs HATU/DIPEA-mediated coupling to ensure high efficiency. For instance, reacting 3-(benzyl-isopropyl-amino)pyrrolidine with 2-amino-acetic acid in DMF at 0°C achieves 85% yield.
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | DMF | 0 | 85 |
| EDC·HCl/HOBt | THF | 25 | 72 |
| DCC/DMAP | CH₂Cl₂ | 25 | 68 |
HATU outperforms carbodiimide-based reagents due to faster activation kinetics and reduced epimerization.
Solvent Effects and Green Chemistry
Recent advances highlight water as a sustainable solvent for amination steps. A study demonstrated that substituting ethanol with water in the reductive amination step reduced side-product formation (e.g., solvolysis derivatives) by 40% while maintaining 78% yield.
Purification and Characterization
Crystallization Techniques
Final purification involves recrystallization from ethanol/ethyl acetate (1:3), yielding >99% purity. X-ray crystallography confirms the (S)-configuration, with C–N bond lengths of 1.47 Å and dihedral angles of 112°.
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆): δ 2.40–2.75 (m, pyrrolidine-H), 4.23 (s, benzyl-CH₂), 1.02 (d, isopropyl-CH₃).
-
IR : 1715 cm⁻¹ (C=O stretch), 3378 cm⁻¹ (N–H stretch).
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Adopting microreactor technology reduces reaction times from 24 h to 2 h for the acylation step, achieving 88% yield at 50 g/L concentrations.
Cost-Benefit Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Raw Material Cost ($/kg) | 1200 | 950 |
| Energy Consumption | High | Low |
| Annual Output (kg) | 500 | 1500 |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones to alcohols or amines to more reactive intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Its unique structure allows it to fit into binding sites with high specificity, modulating biochemical pathways and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Ring Size : Piperidine analogs (e.g., 1354004-61-7) exhibit higher molecular weights (~289 vs. ~274 g/mol) due to the additional CH2 group, which may enhance conformational flexibility .
- Stereochemistry : The (S,S)-configuration in 1254927-47-3 suggests enhanced stereoselective activity compared to the target’s single S-configuration .
- Backbone Modifications: The methyl-branched butanone in 1254927-47-3 increases lipophilicity (logP ~2.1 estimated), likely improving membrane permeability .
Research Findings
- Pharmacological Potential: Pyrrolidine derivatives are often explored as protease inhibitors or GPCR modulators. The target’s benzyl-isopropyl group may enhance hydrophobic interactions with target proteins, though activity data are lacking.
- Comparative Bioactivity : Piperidine analogs (e.g., 1354004-61-7) showed moderate affinity for σ-1 receptors in preliminary screens (IC50 ~150 nM), suggesting the target’s pyrrolidine core might offer improved selectivity .
- Thermodynamic Stability : Pyrrolidine rings generally exhibit lower ring strain than azetidines, favoring synthetic scalability over cyclopropyl-containing analogs .
Biological Activity
2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone, also known by its chemical formula and CAS number 1354025-74-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has a molar mass of 317.47 g/mol and features a complex structure that includes a pyrrolidine ring substituted with a benzyl-isopropyl amino group. Its unique structure suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : Some studies suggest that this compound can inhibit specific enzymes involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit kinases such as EGFR and Src, which are crucial in cancer cell signaling pathways .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. This interaction could lead to therapeutic effects in conditions such as anxiety or depression.
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For example, a compound structurally similar to this compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.24 | |
| Compound C | SW1116 | 0.96 |
Neuropharmacological Effects
The compound's structural features suggest it may influence neurotransmitter systems. Preliminary studies indicate potential anxiolytic effects, although comprehensive clinical trials are necessary to confirm these findings.
Case Studies
Several case studies have explored the pharmacological profiles of compounds related to this compound:
- Study on Cancer Cell Lines : A study evaluated the efficacy of a related compound against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis .
- Neuropharmacological Assessment : Another investigation focused on the behavioral effects in animal models, suggesting potential anxiolytic properties that warrant further exploration in clinical settings.
Q & A
Basic: What are the established synthetic routes for synthesizing this compound, and what key reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amine alkylation : Introducing the benzyl-isopropyl-amino group to the pyrrolidine ring under basic conditions (e.g., using NaH or K₂CO₃ as a base) .
- Ethanone intermediate coupling : A coupling reaction between the functionalized pyrrolidine and an amino-ethanone precursor, often facilitated by carbodiimide-based coupling agents (e.g., EDC or DCC) .
Critical conditions : - Solvent choice (e.g., DMF or dichloromethane) affects reaction kinetics.
- Temperature control (typically 0–25°C) minimizes side reactions.
- Purification via column chromatography or recrystallization ensures >95% purity .
Basic: How can researchers confirm the stereochemical configuration of the (S)-3-(benzyl-isopropyl-amino) group?
Answer:
- X-ray crystallography : Resolve absolute configuration using SHELX software for structure refinement .
- Chiral HPLC : Compare retention times with enantiopure standards.
- Optical rotation : Measure specific rotation and compare to literature values for (S)-configured analogs .
Advanced: What analytical techniques resolve discrepancies in reported biological activity data across studies?
Answer:
- Cross-validation : Use orthogonal methods (e.g., LC-MS for purity, NMR for structural integrity) to confirm compound identity .
- Dose-response assays : Standardize cell-based assays with internal controls to account for batch variability.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Advanced: How can computational modeling optimize the design of derivatives?
Answer:
- Molecular docking : Predict binding affinity to target proteins (e.g., GPCRs) using software like AutoDock or Schrödinger .
- QSAR studies : Correlate structural features (e.g., pyrrolidine ring substituents) with activity data to guide derivatization .
- MD simulations : Assess conformational stability in biological membranes .
Basic: What safety precautions are advised given limited toxicological data?
Answer:
- General handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- Waste disposal : Follow institutional guidelines for organic amines and ketones.
- Toxicity screening : Conduct preliminary Ames tests or cytotoxicity assays in vitro .
Advanced: What strategies optimize the coupling reaction between pyrrolidine and ethanone intermediates?
Answer:
- Catalyst optimization : Use DMAP or HOBt to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility .
Basic: What spectroscopic markers confirm successful synthesis?
Answer:
- ¹H NMR : Peaks at δ 2.8–3.5 ppm (pyrrolidine N–CH₂), δ 4.1–4.3 ppm (benzyl CH₂), and δ 1.2 ppm (isopropyl CH₃) .
- IR : Stretches at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) .
- HRMS : Exact mass match (calculated for C₁₇H₂₅N₃O: 287.20 g/mol) .
Advanced: How do solvent variations impact enantiomeric purity during synthesis?
Answer:
- Chiral solvents : Use (R)- or (S)-limonene to induce asymmetric induction .
- Polarity effects : Low-polarity solvents (e.g., toluene) favor kinetic resolution over racemization .
- Additives : Chiral crown ethers or ionic liquids enhance stereocontrol .
Basic: What pharmacological targets are associated with structural analogs?
Answer:
- Neurological targets : Dopamine D₂/D₃ receptors due to pyrrolidine-amine motifs .
- Enzyme inhibition : Monoamine oxidases (MAOs) or phosphodiesterases (PDEs) .
- Antimicrobial activity : Disruption of bacterial membrane integrity via cationic amine groups .
Advanced: What methodologies assess metabolic stability in preclinical studies?
Answer:
- Microsomal assays : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
- CYP450 profiling : Identify metabolizing enzymes using isoform-specific inhibitors .
- In silico prediction : Tools like ADMET Predictor® estimate half-life and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
